![molecular formula C9H10ClNO3S B2872052 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime CAS No. 338403-89-7](/img/structure/B2872052.png)
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime
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Overview
Description
Scientific Research Applications
Iodide Ion Detection
This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s design allows for the selective and sensitive detection of iodide, which is crucial for environmental monitoring and healthcare applications. The complexation ability of the compound with various anions was explored, showing a high sensitivity specifically for iodide ions, making it a valuable tool for water quality monitoring and medical diagnostics.
Optical and Electrochemical Properties
The optical and electrochemical properties of derivatives of this compound have been studied for their potential use in sensing applications . These properties are essential for the development of new materials that can be used in various fields such as environmental sensing, biological assays, and chemical analysis.
Fluorescence Imaging
A related compound, ERB-60, which shares some structural features with (E)-2-(4-chlorobenzenesulfonyl)ethylideneamine, has been synthesized and its optical properties have been fine-tuned for applications in fluorescence imaging . This application is particularly relevant in biomedical research, where such compounds can be used for imaging tissues, cells, and other biological structures.
Synthesis of Bio-Probes
The inherent chemical features of compounds like (E)-2-(4-chlorobenzenesulfonyl)ethylideneamine have been exploited in the synthesis of bio-probes . These bio-probes have applications ranging from the detection of DNA and proteins to the imaging of various biological processes and structures.
Safety and Hazards
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-11-6-7-15(12,13)9-4-2-8(10)3-5-9/h2-6H,7H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEXVNZSTWFDJM-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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